1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Indoles, which are a significant type of heterocycle, are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and plants . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis

The molecular structure of 1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-6-sulfonamide is based on the indole core, a biologically known pharmacophore in medicinal molecules . This makes it a useful heterocyclic compound .Chemical Reactions Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C23H30N4O2 and a molecular weight of 394.519.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Sulfonamide derivatives have been extensively explored for their antimicrobial properties. Studies have demonstrated the synthesis of new heterocycles based on sulfonamides that exhibit potent antimicrobial activities against a range of pathogens. For example, the synthesis and antimicrobial activity of heterocycles based on pyrazole sulfonamides show promising results against various bacteria and fungi, underlining the potential of sulfonamide derivatives in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer and Antiproliferative Activity

Sulfonamide compounds have also been explored for their anticancer and antiproliferative activities. Research into new pyrimidine derivatives based on sulfonamide chemistry has revealed compounds with moderate to strong growth inhibition activity against cancer cell lines, such as human liver HEPG2 and colon cancer HT-29, showcasing the potential of these compounds in cancer therapy (Awad et al., 2015).

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, which is crucial for developing therapeutic agents against diseases like glaucoma, epilepsy, and diuretic conditions. New pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase and cholinesterase, showing significant inhibitory effects comparable with known inhibitors (Stellenboom & Baykan, 2019).

Antibacterial and Antioxidant Activities

A series of novel sulfonamide derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties. These studies highlight the dual functionality of sulfonamide derivatives, offering pathways for developing compounds that can address oxidative stress-related diseases and bacterial infections (Variya, Panchal, & Patel, 2019).

Mecanismo De Acción

Inhibitors of the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) hold promise as antibiotics with a new mechanism of action . Herein we describe the discovery of a new series of indoline sulfonamide DapE inhibitors from a high-throughput screen and the synthesis of a series of analogs . Inhibitory potency was measured by a ninhydrin-based DapE assay recently developed by our group . Molecular docking experiments suggest active site binding with the sulfonamide acting as a zinc-binding group (ZBG) .

Direcciones Futuras

The future directions of research on 1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-6-sulfonamide could involve further investigation into its potential as an antibiotic with a new mechanism of action . This could include the development of more potent inhibitors, as well as studies into its safety and efficacy in various models .

Propiedades

IUPAC Name |

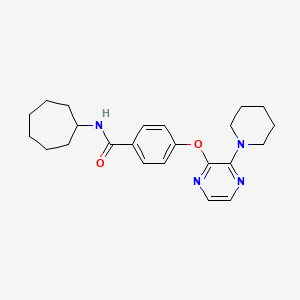

N-cycloheptyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c28-22(26-19-8-4-1-2-5-9-19)18-10-12-20(13-11-18)29-23-21(24-14-15-25-23)27-16-6-3-7-17-27/h10-15,19H,1-9,16-17H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHJYKFHBHKNWKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B2733688.png)

![8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2733689.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2733692.png)

![1-(2-Phenoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2733700.png)

![3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733704.png)

![Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate](/img/structure/B2733707.png)